Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate

Scale inhibition Gypsum crystallization Industrial water treatment

Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate (CAS 93841-73-7) is the fully neutralised octaammonium salt of hexamethylenediamine-N,N,N′,N′-tetrakis(methylenephosphonic acid) (HDTMP), a member of the aminopolyphosphonate class used extensively in industrial water treatment, scale inhibition, and specialty materials. Built on a C6 hexane-1,6-diyl backbone connecting two nitrilobis(methylene)-tetrakisphosphonate heads, this compound carries eight ammonium counter‑ions, imparting water solubility and providing a nitrogen‑phosphorus combination that can be exploited in phosphate‑based flame retardancy and chelation applications.

Molecular Formula C10H52N10O12P4
Molecular Weight 628.48 g/mol
CAS No. 93841-73-7
Cat. No. B12672853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate
CAS93841-73-7
Molecular FormulaC10H52N10O12P4
Molecular Weight628.48 g/mol
Structural Identifiers
SMILESC(CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]
InChIInChI=1S/C10H28N2O12P4.8H3N/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;;;;;;;;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);8*1H3
InChIKeyPNDLZZIKYZCASU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate CAS 93841-73-7: Procurement-Ready Introduction to a C6-Bridged Tetrakisphosphonate


Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate (CAS 93841-73-7) is the fully neutralised octaammonium salt of hexamethylenediamine-N,N,N′,N′-tetrakis(methylenephosphonic acid) (HDTMP), a member of the aminopolyphosphonate class used extensively in industrial water treatment, scale inhibition, and specialty materials . Built on a C6 hexane-1,6-diyl backbone connecting two nitrilobis(methylene)-tetrakisphosphonate heads, this compound carries eight ammonium counter‑ions, imparting water solubility and providing a nitrogen‑phosphorus combination that can be exploited in phosphate‑based flame retardancy and chelation applications . Its structural hallmark—the hexamethylene spacer—creates a ligand geometry distinct from the shorter‑chain ethylenediamine‑type (EDTMP) and the longer‑chain or branched homologues, which leads to quantifiable differences in scale inhibition selectivity and crystal morphology modification patterns .

Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate: Why Backbone Length and Salt Form Prevent Simple Drop‑In Replacement


Tetrakisphosphonates that share the same number of phosphonate groups yet differ in the length of the organic bridge between amino‑bis(methylenephosphonate) moieties exhibit markedly different inhibition efficacies, induction times, and crystal habit modifications; therefore, interchanging HDTMP with EDTMP, ODTMP, or DDTMP without formulation testing frequently leads to under‑dosing or unintended scale morphology outcomes . For instance, in calcium sulfate (gypsum) systems, the degree of crystallisation retardation increases monotonically with the number of backbone methylene groups, making HDTMP (C6) more effective than EDTMP (C2) while still distinct from the longer ODTMP (C8) and DDTMP (C12) analogs . Moreover, the counter‑ion identity—ammonium versus sodium or potassium—affects thermal decomposition pathways and nitrogen‑phosphorus synergism in flame‑retardant formulations, as well as compatibility with boiler water or high‑pH systems where free‑ammonia release can be beneficial . Thus, treating all aminotetrakisphosphonates as a single commodity ignores these backbone‑length‑dependent and counter‑ion‑dependent performance fingerprints, elevating formulation risk.

Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate: Head‑to‑Head Quantitative Differentiation Data


Gypsum (CaSO₄·2H₂O) Crystallisation Retardation: HDTMP Outperforms EDTMP by Increasing Induction Time as a Function of Backbone Length

In a systematic study of tetraphosphonate additives, HDTMP lengthened the induction time for gypsum precipitation more than EDTMP, and the inhibition efficiency was directly proportional to the number of methylene groups linking the aminobis(methylenephosphonate) termini . The degree of inhibition was measured as an increase in induction time and a reduction in crystallization rate, with particle‑size analysis and SEM imaging confirming that HDTMP produces smaller, more deformed gypsum crystals than EDTMP. This backbone‑length effect is monotonic: the series EDTMP (C2) < HDTMP (C6) < ODTMP (C8) < DDTMP (C12) demonstrates that the C6 spacer of the target compound delivers intermediate‑to‑high retardation performance while maintaining practical solubility, making it the optimal compromise for many cooling‑water and desalination circuits . Currently available salt‑form data show that the ammonium counter‑ion does not diminish this performance and, in boiler systems, can assist pH buffering through controlled ammonia release .

Scale inhibition Gypsum crystallization Industrial water treatment

Barium Sulfate (Barite) Scale Inhibition: Potency Gap Between EDTMP and HDTMP Necessitates Different Dosing Strategies

In direct comparative conductivity measurements monitoring barite desupersaturation, EDTMP achieved complete inhibition of BaSO₄ precipitation at approximately 0.001 mM, whereas HDTMP required roughly twice that concentration (∼0.002 mM) to reach the same level of inhibition . Turbidity measurements reinforced this trend: roughly tenfold higher concentrations of HDTMP were needed to replicate the induction‑time shift observed with EDTMP, indicating that the C6‑spacer reduces potency for barium sulfate relative to the C2‑spacer . Furthermore, the presence of Zn²⁺ cations differentially affected the two additives; Zn²⁺ addition did not improve HDTMP efficacy but slightly enhanced EDTMP performance, pointing to distinct metal‑complexation pathways . This performance inversion relative to gypsum systems underscores that the optimal chain length is scale‑type‑specific, enabling formulators to match the inhibitor backbone to the target mineral.

Barium sulfate scale Oilfield production Nucleation inhibition

Flame‑Retardant Performance of Ammonium‑Form HDTMP: Limiting Oxygen Index Improvement Enabled by Phosphorus‑Nitrogen Synergism

Unlike sodium or potassium salts of HDTMP, the ammonium salt forms capitalise on the presence of ammonium cations to provide gas‑phase flame‑quenching activity through ammonia release and char‑formation enhancement via phosphorus‑nitrogen synergism. When the ammonium salt of hexamethylenediamine‑N,N,N′,N′‑tetra(methylphosphonic acid) (AHDTMPA) was applied to polylactic acid (PLA) at only 3.5 wt%, the composite achieved a Limiting Oxygen Index (LOI) of 29.1% and a UL‑94 V‑0 rating, with total heat release (THR) reduced by 23.4% and time‑to‑ignition increased by 40.0% compared to neat PLA . In cotton finishing, AHDTMPA‑doped silica sol imparted simultaneous hydrophobicity and flame retardancy without compromising fabric handle . The ammonium counter‑ion is essential to this dual gas‑phase/condensed‑phase mechanism; potassium or sodium salts, while effective scale inhibitors, lack the nitrogen‑phosphorus interaction and produce inferior LOI values in polymer composites .

Flame retardancy Poly(lactic acid) Intumescent coating

Thermal Stability and Boiler‑System Compatibility of Ammonium‑Form HDTMP vs. Potassium‑Form HDTMP in High‑pH Environments

Commercial technical data for the potassium salt of HDTMP (HDTMP·K6) indicate very high aqueous solubility and particular efficacy as a calcium sulfate scale inhibitor under high‑alkalinity and high‑pH conditions (>pH 10), with preferred application in boiler water and reverse osmosis systems . In contrast, the octaammonium form under alkaline conditions can release ammonia, providing temporary pH buffering and corrosion protection in closed‑loop boiler circuits but limiting its use where strict nitrogen discharge controls apply . Quantitative stability tests at 200 °C (typical boiler pressure) show HDTMP·K6 retains >95% of its active phosphonate functionality after 24 h, whereas the ammonium salt begins to evolve ammonia above 120 °C, reducing active inhibitor concentration unless make‑up dosing is applied . This thermal‑liability/benefit trade‑off is a critical selection criterion.

Boiler water treatment Reverse osmosis High‑pH scale inhibition

Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate: Evidence‑Anchored Application Scenarios for Scientific and Industrial Users


Oilfield Scale Squeeze Treatments in Barite‑Free or Mixed‑Scale Formations

Where the target scale is predominantly gypsum or where mixed CaSO₄/BaSO₄ scaling occurs, the C6‑spacer of HDTMP provides intermediate adsorption‑desorption profiles on sandstone and carbonate reservoirs, reducing the risk of rapid inhibitor depletion seen with the more strongly adsorbed EDTMP . The octaammonium form can be deployed in squeeze treatments where the ammonium ions temporarily assist clay stabilisation, offering a dual‑function treatment when combined with a biocide programme. Formulators should note that for pure barite control, EDTMP remains the more potent choice on a molar basis, and HDTMP is best used when gypsum or mixed scale dominance is confirmed by brine analysis .

Industrial Cooling‑Water Circuits Operating Under High‑Calcium, Gypsum‑Saturating Conditions

In evaporative cooling systems where calcium and sulfate concentrations reach gypsum saturation, the monotonic relationship between backbone length and gypsum inhibition efficacy makes HDTMP (C6) a superior choice to EDTMP (C2) while avoiding the higher cost and potential solubility issues of ODTMP (C8) and DDTMP (C12) . The octaammonium salt provides alkalinity‑responsive ammonia release that can buffer pH excursions and reduce the need for additional pH‑adjusting chemicals, provided ammonia emission limits are not exceeded. Typical effective doses range from 10–50 mg/L as active phosphonate, based on induction‑time and SEM data presented in Section 3 .

Flame‑Retardant Finishing of Textiles and Biodegradable Polymers

For manufacturers of polylactic acid (PLA) packaging or cotton textiles seeking halogen‑free, phosphorus‑based flame retardancy, the ammonium‑form HDTMP (as AHDTMPA) offers a one‑component solution that achieves UL‑94 V‑0 at low loadings (3.5 wt% in PLA) and imparts simultaneous hydrophobicity on cotton . The nitrogen‑phosphorus synergism inherent to the ammonium counter‑ion is not replicated by sodium or potassium salts, which are essentially ineffective as stand‑alone flame retardants . This scenario leverages the same chemical procurement for both water‑treatment and fire‑safety laboratories within a single organisation, simplifying supply chains.

Closed‑Loop Boiler Water Treatment in Low‑to‑Moderate Temperature Circuits

In low‑pressure (<2 bar) or moderate‑temperature (90–130 °C) boiler systems where hard scale is predominantly calcium sulfate or carbonate, the octaammonium HDTMP provides scale inhibition plus in‑situ ammonia for pH buffering and condensate line corrosion protection . The ammonia release profile—onset ~120 °C—matches the operating regime of many district heating and medium‑temperature process‑water loops. Operators should monitor ammonia levels to ensure compliance with discharge consents and avoid copper‑alloy corrosion in downstream components .

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